![molecular formula C22H24O4 B172935 (3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 114826-79-8](/img/structure/B172935.png)
(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one
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Description
“(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one” is a chemical compound with the molecular formula C22H24O4 . It has an average mass of 352.424 Da and a monoisotopic mass of 352.167450 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name, which is (3aS,4R,5S,6aR)-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one.Scientific Research Applications
Medicinal Chemistry Applications
Bioactive Compounds
Research has shown that five-membered heterocycles, including furan and thiophene, play a crucial role in drug design as structural units of bioactive molecules. These compounds, including derivatives similar to "(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one," are involved in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating potential antiviral, antitumor, antimycobacterial, or antiparkinsonian activities (Ostrowski, 2022).
Green Chemistry Applications
Biomass Valorization
The valorization of sugars from lignocellulosic biomass for the production of chemicals and fuels has been a significant area of research. Derivatives of furans, including those structurally related to "(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one," serve as building blocks in this process. Such research emphasizes the role of green solvents and environmentally friendly processes in converting biomass to valuable chemicals (Esteban, Vorholt, & Leitner, 2020).
properties
IUPAC Name |
(3aS,4R,5S,6aR)-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c23-22-11-18-19(15-24-13-16-7-3-1-4-8-16)20(12-21(18)26-22)25-14-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19-,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKDUUDZFLNNE-XSDIEEQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554029 |
Source
|
Record name | (3aS,4R,5S,6aR)-5-(Benzyloxy)-4-[(benzyloxy)methyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
CAS RN |
114826-79-8 |
Source
|
Record name | (3aS,4R,5S,6aR)-5-(Benzyloxy)-4-[(benzyloxy)methyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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